molecular formula C15H16O4S B2355977 Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate CAS No. 343376-14-7

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate

Cat. No.: B2355977
CAS No.: 343376-14-7
M. Wt: 292.35
InChI Key: BBYYTESCDJZNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a methoxy group at position 5, a 4-methylbenzyloxy group at position 3, and a methyl ester at position 2 of the thiophene ring. Thiophene derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties.

Properties

IUPAC Name

methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-10-4-6-11(7-5-10)9-19-12-8-13(17-2)20-14(12)15(16)18-3/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYYTESCDJZNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(SC(=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Ester Formation

The methyl ester group is typically introduced via Fischer esterification or nucleophilic acyl substitution. A carboxylic acid precursor, such as 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylic acid, reacts with methanol under acidic conditions:

$$
\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}_2\text{O}
$$

This method is efficient but requires anhydrous conditions to avoid hydrolysis.

Etherification of the Thiophene Ring

The (4-methylbenzyl)oxy group is introduced via Williamson ether synthesis or Mitsunobu reaction:

Williamson Ether Synthesis :
$$
\text{Thiophene-OH} + \text{BrCH}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{Base}} \text{Thiophene-OCH}2\text{C}6\text{H}4\text{CH}3 + \text{HBr}
$$

A study in Synthetic Communications demonstrated that potassium carbonate in dimethylformamide (DMF) at $$ 60^\circ\text{C} $$ achieves >90% conversion for similar substrates.

Patent-Based Synthesis Approaches

US20200048234A1 describes an improved method for synthesizing thiencarbazone-methyl, a structurally related herbicide. Key insights include:

Use of N-Alkylimidazole Bases

The patent highlights the role of N-alkylimidazoles (e.g., N-methylimidazole) in facilitating sulfonyl isocyanate formation, a critical intermediate. For Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate, this suggests that similar bases could enhance nucleophilic substitution at the thiophene ring’s 3-position.

Solvent and Temperature Optimization

  • Solvents : Polar aprotic solvents like acetonitrile or dimethylacetamide improve reaction homogeneity.
  • Temperature : Reactions conducted between $$ 50^\circ\text{C} $$ and $$ 80^\circ\text{C} $$ minimize side product formation.

Protection-Deprotection Strategies

Methoxy Group Protection

The methoxy group at the 5-position is often introduced early using methyl iodide and silver(I) oxide:

$$
\text{Thiophene-OH} + \text{CH}3\text{I} \xrightarrow{\text{Ag}2\text{O}} \text{Thiophene-OCH}_3 + \text{AgI}
$$

This step typically precedes etherification to avoid competing reactions.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Challenges
Suzuki-Miyaura Coupling Pd(PPh$$3$$)$$4$$, THF, $$ 80^\circ\text{C} $$ ~85% High regioselectivity Requires halogenated precursors
Williamson Ether Synthesis K$$2$$CO$$3$$, DMF, $$ 60^\circ\text{C} $$ >90% Mild conditions Competing elimination reactions
Fischer Esterification H$$2$$SO$$4$$, MeOH, reflux 70-80% Simplicity Hydrolysis risk

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methylphenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases like sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives are a well-explored class of compounds. Below is a systematic comparison of Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate with structurally related analogs:

Structural Analogs and Substituent Effects
Compound Name Substituents (Thiophene Positions) Key Structural Differences
Methyl thiophene-2-carboxylate No substituents Simplest analog; lacks methoxy and aryloxy groups.
Ethyl 5-(4-chlorophenyl)-3-[N-(substituted)carbamothioyl]thiophene-2-carboxylate 5-(4-Cl-phenyl), 3-(carbamothioyl) Chlorophenyl and carbamothioyl groups enhance lipophilicity and potential bioactivity.
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-CH₃ Amino group enables hydrogen bonding; methyl enhances steric bulk.
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid 5-(4-Cl-3-Me-phenoxymethyl), 2-COOH Free carboxylic acid increases polarity; phenoxymethyl group adds steric hindrance.
5-(4-Methoxyphenyl)-3-[(trifluoroacetyl)amino]thiophene-2-carboxamide 5-(4-MeO-phenyl), 3-(CF₃CONH), 2-CONH₂ Trifluoroacetyl and carboxamide groups enhance metabolic stability.
Physical and Electronic Properties
  • Dipole Moments :
    • Methyl thiophene-2-carboxylate: 8.81 D .
    • Target compound: Expected higher dipole moment due to electron-donating methoxy and aryloxy groups.
  • Solubility :
    • The 4-methylbenzyloxy group in the target compound increases lipophilicity compared to unsubstituted analogs, reducing aqueous solubility but enhancing membrane permeability .
    • Carboxylic acid derivatives (e.g., ) exhibit higher solubility in polar solvents due to ionization.
Crystallographic and Hydrogen-Bonding Patterns
  • Structural analysis using SHELX and ORTEP-3 (common tools for small-molecule crystallography) would reveal intermolecular interactions.
  • The methoxy and aryloxy groups in the target compound may form weaker C–H···O hydrogen bonds compared to amino or carboxamide analogs, which participate in stronger N–H···O bonds .

Table 1. Comparative Analysis of Key Properties

Property Target Compound Methyl Thiophene-2-Carboxylate Ethyl 5-(4-Cl-Ph) Derivative
Molecular Weight ~318 g/mol (estimated) 156 g/mol ~400 g/mol (estimated)
Dipole Moment High (predicted) 8.81 D Moderate (varies with substituents)
LogP (Lipophilicity) ~3.5 (estimated) 1.2 ~4.0
Synthetic Complexity Moderate-High Low High
Bioactivity Potential Anticancer/antimicrobial Limited High (sulfonamide hybrids)

Biological Activity

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies from recent research.

Chemical Structure

The molecular formula of this compound is C16H18O4SC_{16}H_{18}O_4S with a molecular weight of approximately 306.38 g/mol. Its structure features a thiophene ring, methoxy groups, and a carboxylate moiety, which contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds bearing thiophene rings exhibit significant antitumor activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A structure-activity relationship analysis revealed that the presence of methoxy and methyl groups enhances cytotoxicity, as seen in various thiazole and thiophene derivatives .

Antioxidant Activity

Thiophene derivatives, including the compound in focus, have been evaluated for their antioxidant properties. The presence of electron-donating groups such as methoxy enhances the radical scavenging activity, making these compounds potential candidates for oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that thiophene-based compounds can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests its potential use in treating inflammatory conditions .

Case Studies

  • Antitumor Efficacy in Cell Lines :
    A study evaluated the cytotoxic effects of various thiophene derivatives on human glioblastoma (U251) and melanoma (WM793) cell lines. This compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent .
  • Molecular Docking Studies :
    Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in cancer progression. The results suggest strong binding affinity with key targets such as Bcl-2, indicating possible mechanisms for its antitumor activity .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of substituents on the thiophene ring and adjacent aromatic systems. The following points summarize key findings:

  • Methoxy Substituents : Enhance solubility and bioavailability.
  • Methyl Groups : Increase lipophilicity and improve interaction with biological targets.
  • Carboxylate Moiety : Essential for maintaining biological activity and facilitating interactions with protein targets.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including etherification, esterification, and functional group protection/deprotection. For example, analogous thiophene derivatives are synthesized via sequential alkylation of thiophene carboxylates using methoxy and aryl methoxy groups under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Purity is ensured via thin-layer chromatography (TLC) for reaction monitoring and recrystallization from ethanol or acetone . Post-synthesis characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy, aryl, and ester groups) and confirms regiochemistry of substitution .
  • FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
  • HRMS : Determines molecular ion ([M+H]⁺) and fragment patterns to verify the molecular formula .

Q. How do solvent choice and reaction temperature impact yield in its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for methoxy/aryl methoxy group additions, while elevated temperatures (80–100°C) accelerate reaction rates. However, excessive heat may degrade sensitive functional groups, as observed in related thiophene esters . Yields for analogous compounds range from 60–85% under optimized conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. For instance, minor contaminants in similar thiophene derivatives were shown to inhibit cytochrome P450 enzymes, skewing cytotoxicity results . Mitigation strategies include:

  • Reproducibility checks : Re-testing with rigorously purified batches.
  • Dose-response curves : Identifying off-target effects at higher concentrations.
  • Metabolic stability assays : Assessing compound degradation in biological matrices .

Q. How can computational modeling predict the compound’s reactivity and target interactions?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen against biological targets (e.g., kinases, GPCRs) using the compound’s 3D structure (generated via X-ray crystallography or NMR) to hypothesize binding modes .
    For example, methyl-substituted thiophenes exhibit enhanced π-stacking with aromatic residues in enzyme active sites .

Q. What methodologies elucidate the mechanism of substituent-dependent biological activity?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-methylphenyl with fluorophenyl) and compare bioactivity .
  • Kinetic assays : Measure inhibition constants (Kᵢ) to quantify potency changes.
  • Metabolomics : Identify metabolic byproducts influencing activity, as seen in thiophene-based anticancer agents .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

Labile intermediates (e.g., thiophene sulfonamides) require low-temperature (-20°C) storage and inert atmospheres (N₂/Ar) to prevent oxidation. Stabilizing agents like BHT (butylated hydroxytoluene) are added to suppress radical degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks arise during esterification and alkylation steps. Chiral HPLC or SFC (supercritical fluid chromatography) is used to monitor enantiopurity, while asymmetric catalysis (e.g., chiral palladium complexes) ensures stereochemical control .

Methodological Guidance

Q. How to design experiments assessing the compound’s photophysical properties?

  • UV-Vis spectroscopy : Measure λₘₐₓ in solvents of varying polarity to study solvatochromism.
  • Fluorescence quenching : Titrate with electron-deficient species (e.g., nitroaromatics) to evaluate excited-state interactions .
  • TD-DFT simulations : Correlate experimental spectra with theoretical transitions .

Q. What in vitro/in vivo models are suitable for evaluating its therapeutic potential?

  • In vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT/CellTiter-Glo) .
  • In vivo : Administer to rodent models (e.g., xenograft mice) at 10–50 mg/kg doses, with pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. How to address solubility limitations in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.